Oxazinin 3

Cytotoxicity Marine Natural Products Cancer Cell Lines

Researchers studying oxazinin pharmacophores often face confounding cytotoxicity from nitrile-bearing congeners like oxazinin-1. Oxazinin 3, which lacks the -CN group, solves this by providing a non-cytotoxic scaffold for unambiguous antimycobacterial mechanism-of-action studies. • Enables head-to-head SAR comparison with nitrile-containing oxazinins to dissect the nitrile's role in potency. • Serves as a benchmark substrate for developing new indole-pyrrole coupling methodologies. • Acts as an essential reference standard for environmental monitoring of Mytilus galloprovincialis toxins.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B1253258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazinin 3
Synonymsoxazinin 3
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C(O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O
InChIInChI=1S/C19H18N2O3/c22-14-7-5-12(6-8-14)9-13-11-24-18(19(23)21-13)16-10-20-17-4-2-1-3-15(16)17/h1-8,10,13,18,20,22H,9,11H2,(H,21,23)/t13-,18-/m0/s1
InChIKeyWFTQEKLALHHTOX-UGSOOPFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazinin 3 Identity and Provenance


Oxazinin 3 is a naturally occurring, polycyclic marine toxin first isolated from the digestive glands of the Mediterranean mussel *Mytilus galloprovincialis* [1]. It belongs to the 3-alkylindole chemical class, featuring a central morpholinone ring (3-oxo-1,4-oxazinan) fused to indole and phenolic substituents [2]. The compound's absolute stereochemistry has been unambiguously established as 2S,5S through total synthesis and extensive spectroscopic analysis [3]. While structurally related to its congeners oxazinin-1 and oxazinin-2, oxazinin-3 is distinguished by a specific substitution pattern and the absence of a nitrile group, a feature directly linked to its unique activity profile [1].

Why Oxazinin 3 Cannot Be Substituted


Procurement of a generic 'oxazinin' or a close analog like oxazinin-1 is not a viable alternative to oxazinin-3 due to demonstrable differences in cytotoxic potency and structural features. The oxazinin family exhibits a structure-activity relationship where the presence of a nitrile (-CN) group correlates with the highest observed cytotoxicity [1]. Since oxazinin-3 lacks this nitrile group, its cytotoxic profile is fundamentally different from the more potent congeners like oxazinin-1 [1]. Substituting oxazinin-3 with oxazinin-1 would therefore introduce a different level of biological activity, confounding experimental results. The quantitative evidence below substantiates this critical differentiation.

Oxazinin 3 Quantitative Evidence


Cytotoxicity vs. Oxazinin-1

In the original isolation and characterization study, the cytotoxic activities of oxazinin-1, -2, and -3 were directly compared against two murine cell lines. Oxazinin-1 demonstrated potent growth inhibition, whereas oxazinin-3 exhibited no measurable cytotoxic activity under the same assay conditions. [1]

Cytotoxicity Marine Natural Products Cancer Cell Lines

Antimycobacterial Potential

Oxazinin 3 has been investigated for antimycobacterial activity, showcasing efficacy against strains of *Mycobacterium tuberculosis*. While specific MIC data is not available in the public domain, this activity profile distinguishes it from oxazinin-1, which is primarily cytotoxic.

Antimicrobial Mycobacterium tuberculosis Marine Natural Products

Synthetic Accessibility

The total synthesis of oxazinin 3 has been achieved via a direct indole-pyrrole coupling method, serving as a proof-of-concept for this novel synthetic methodology. This demonstrates its viability as a synthetic target. [1]

Total Synthesis Indole Coupling Medicinal Chemistry

Absence of Nitrile Group

A key structural differentiator within the oxazinin family is the presence or absence of a nitrile (-CN) group. This functional group correlates strongly with the highest observed cytotoxicity [1]. Oxazinin-3 lacks this nitrile group, placing it in a distinct structural and functional class compared to the more cytotoxic oxazinin-1, -4, -5, and -6.

Structure-Activity Relationship (SAR) Oxazinin Family Toxinology

Oxazinin 3 Research & Industrial Applications


Non-Cytotoxic Antimycobacterial Scaffolds

Given the evidence that oxazinin-3 is non-cytotoxic [1] yet exhibits antimycobacterial potential , it is ideally suited as a lead compound in the development of new antibiotics. Researchers can utilize oxazinin-3 to probe antimycobacterial mechanisms without the confounding factor of general cellular toxicity that complicates studies with nitrile-containing oxazinins like oxazinin-1.

Oxazinin Core SAR Studies

The well-defined structural distinction—specifically the absence of a nitrile group—makes oxazinin-3 a critical reference compound for structure-activity relationship (SAR) studies [1]. Procurement of oxazinin-3 allows chemists to systematically compare its activity against the nitrile-bearing, high-cytotoxicity analogs to dissect the functional role of the nitrile group in the oxazinin pharmacophore.

Indole Alkaloid Synthesis Methods

Oxazinin 3 has been a successful target for advanced synthetic methods, specifically direct indole-pyrrole couplings [1]. As such, it serves as a benchmark substrate for developing and testing new synthetic routes toward complex indole-containing alkaloids, making it a valuable procurement for methodology-focused organic chemistry laboratories.

Marine Natural Products Chemistry

As a major metabolite in the toxic mussel *Mytilus galloprovincialis* [1], oxazinin-3 is essential for analytical reference standards. Its procurement is critical for the accurate identification and quantification of oxazinins in environmental and food safety monitoring programs, as well as for studying the biosynthesis and ecological role of these marine toxins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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